molecular formula C19H32N2 B13753222 1H-1-Benzazepine, 2,3,4,5-tetrahydro-1-(3-(diisopropylamino)propyl)- CAS No. 54951-35-8

1H-1-Benzazepine, 2,3,4,5-tetrahydro-1-(3-(diisopropylamino)propyl)-

Cat. No.: B13753222
CAS No.: 54951-35-8
M. Wt: 288.5 g/mol
InChI Key: HGUGVPVTKBLXPA-UHFFFAOYSA-N
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Description

1H-1-Benzazepine, 2,3,4,5-tetrahydro-1-(3-(diisopropylamino)propyl)- is a compound belonging to the class of benzazepines, which are heterocyclic compounds containing a benzene ring fused to an azepine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1-Benzazepine, 2,3,4,5-tetrahydro-1-(3-(diisopropylamino)propyl)- typically involves the transformation of anthranilic acid derivatives. One common method includes the conversion of an ester to a nitrile group, followed by cyclization. Another approach involves the acylation of 3-phenylpropan-1-amine with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

1H-1-Benzazepine, 2,3,4,5-tetrahydro-1-(3-(diisopropylamino)propyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups on the benzazepine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1H-1-Benzazepine, 2,3,4,5-tetrahydro-1-(3-(diisopropylamino)propyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-1-Benzazepine, 2,3,4,5-tetrahydro-1-(3-(diisopropylamino)propyl)- involves its interaction with molecular targets such as sodium channels. By blocking these channels, the compound can modulate electrical signaling in cells, which is crucial for its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    1-Benzazepine: A simpler structure with similar biological activities.

    2-Benzazepine: Another isomer with a different attachment point of the benzene ring.

    3-Benzazepine: Yet another isomer with distinct properties.

Uniqueness

1H-1-Benzazepine, 2,3,4,5-tetrahydro-1-(3-(diisopropylamino)propyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its isomers .

Properties

CAS No.

54951-35-8

Molecular Formula

C19H32N2

Molecular Weight

288.5 g/mol

IUPAC Name

N,N-di(propan-2-yl)-3-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)propan-1-amine

InChI

InChI=1S/C19H32N2/c1-16(2)21(17(3)4)15-9-14-20-13-8-7-11-18-10-5-6-12-19(18)20/h5-6,10,12,16-17H,7-9,11,13-15H2,1-4H3

InChI Key

HGUGVPVTKBLXPA-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CCCN1CCCCC2=CC=CC=C21)C(C)C

Origin of Product

United States

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